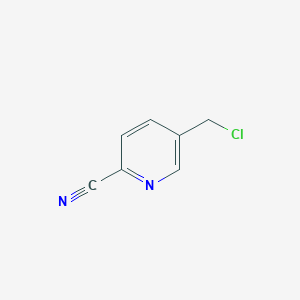

5-(CHLOROMETHYL)PICOLINONITRILE

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMVOYGAZCZVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559931 | |

| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105954-37-8 | |

| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl Picolinonitrile

Direct Chloromethylation of Picolinonitrile Derivatives

Direct chloromethylation strategies focus on the selective chlorination of the methyl group of a 5-methylpicolinonitrile precursor. This transformation is most effectively accomplished through radical-mediated pathways, which offer superior reactivity and selectivity for the benzylic-like position of the methyl group on the pyridine (B92270) ring.

Radical-Mediated Chlorination Approaches

Radical chlorination involves the generation of highly reactive chlorine radicals that can abstract a hydrogen atom from the methyl group, followed by reaction with a chlorine source. This method is favored for its efficiency in activating the otherwise unreactive C-H bonds of the methyl group.

Trichloroisocyanuric acid (TCCA) has emerged as a versatile and efficient reagent for a variety of chlorination reactions, including the chlorination of activated methyl groups. TCCA can serve as a source of chlorine radicals under appropriate conditions. The reaction is initiated by the homolytic cleavage of a nitrogen-chlorine bond within the TCCA molecule, a process that can be prompted by heat or light. This cleavage generates a chlorine radical (Cl•) and a nitrogen-centered radical. The chlorine radical then propagates the chain reaction by abstracting a hydrogen atom from the methyl group of the 5-methylpicolinonitrile, forming a resonance-stabilized benzylic-type radical. This radical subsequently reacts with another molecule of TCCA to afford the 5-(chloromethyl)picolinonitrile product and another chlorine radical, continuing the cycle. The stability and solid nature of TCCA make it a more manageable and safer alternative to gaseous chlorine.

The efficiency of radical chlorination can be significantly enhanced by the use of chemical initiators or photochemical activation. Chemical initiators, such as azobisisobutyronitrile (AIBN), decompose upon heating to generate radicals, which in turn can initiate the chlorination chain reaction. For instance, in a related synthesis, 3-dichloromethyl-pyridine was prepared by reacting a precursor with chlorine gas in the presence of AIBN. This highlights the utility of chemical initiators in promoting the radical chlorination of methyl groups on a pyridine ring.

Alternatively, photochemical methods, involving the use of visible or ultraviolet light, can provide the energy required to induce the homolytic cleavage of the chlorinating agent's Cl-Cl or N-Cl bond, thereby generating the necessary chlorine radicals. This method often allows for milder reaction conditions compared to thermal initiation.

| Parameter | Condition |

| Starting Material | 5-methylpicolinonitrile |

| Chlorinating Agent | Trichloroisocyanuric Acid (TCCA) or Chlorine Gas |

| Initiator | AIBN (for chemical initiation) or UV/Visible Light (for photochemical initiation) |

| Solvent | Carbon tetrachloride or other inert solvent |

| Temperature | Typically elevated (e.g., reflux) for thermal initiation |

Table 1: Representative Conditions for Radical-Mediated Chlorination

Electrophilic Chloromethylation Strategies

Electrophilic chloromethylation is a less common approach for the synthesis of this compound. This method would involve the introduction of a chloromethyl group onto the pyridine ring via an electrophilic aromatic substitution-type reaction. However, the pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic attack compared to benzene (B151609) derivatives. Furthermore, the presence of the electron-withdrawing nitrile group further deactivates the ring towards electrophilic substitution. Consequently, radical-mediated pathways operating on a pre-existing methyl group are generally more synthetically viable.

Conversion from Precursor Compounds

An alternative synthetic strategy involves the modification of a precursor molecule already containing the pyridine-5-carbonitrile framework or a group that can be readily converted to it.

Synthesis from 6-(Hydroxymethyl)picolinamide

The synthesis of this compound from 6-(hydroxymethyl)picolinamide is not a directly reported or straightforward transformation in the scientific literature, and a skeletal rearrangement would be required. A more plausible synthetic route involves the conversion of a 5-substituted precursor. For instance, a common and well-established transformation is the conversion of a hydroxymethyl group to a chloromethyl group. This is typically achieved using a variety of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

In a hypothetical, more chemically feasible pathway starting from a related precursor, 5-(hydroxymethyl)picolinamide, the synthesis would likely proceed in two key steps. First, the primary amide (-CONH₂) would be dehydrated to the corresponding nitrile (-CN). This transformation can be accomplished using various dehydrating agents, such as phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (B1165640). Subsequently, the hydroxymethyl group (-CH₂OH) would be chlorinated to the desired chloromethyl group (-CH₂Cl). Thionyl chloride is a frequently used reagent for this purpose, converting the alcohol to a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride to yield the final product.

| Step | Transformation | Reagents |

| 1 | Amide to Nitrile | Phosphorus Pentoxide (P₄O₁₀) or Trifluoroacetic Anhydride |

| 2 | Hydroxymethyl to Chloromethyl | Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) |

Table 2: Plausible Two-Step Conversion from a 5-Substituted Precursor

This two-step approach, starting from a 5-substituted precursor, represents a more conventional and predictable method for the synthesis of this compound compared to a route commencing from a 6-substituted isomer.

Phosphoryl Chloride (POCl3) Mediated Reactions

The direct use of phosphoryl chloride in the synthesis of chlorinated pyridine derivatives is a well-established method. nih.govrsc.org In the context of producing this compound, this would typically involve the reaction of a precursor containing a hydroxymethyl group at the 5-position of the picolinonitrile ring. The inherent affinity of phosphorus for oxygen facilitates the conversion of the hydroxyl group into a chloromethyl group. nih.gov The reaction often proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. nih.gov

One notable example involves the reaction of 2-picoline-N-oxide with phosphoryl chloride, which can lead to the formation of 2-(chloromethyl)pyridine. google.comresearchgate.net While not directly yielding the target molecule, this illustrates the capability of POCl3 to effect the chlorination of a methyl group on a pyridine ring, a transformation analogous to what is required for this compound synthesis. The reaction conditions, such as temperature and the use of a base like triethylamine, are crucial for achieving high conversion and selectivity. researchgate.net

It is important to note that POCl3 can also act as a Lewis base, forming adducts with various Lewis acids. sciencemadness.org This property can be utilized to modulate its reactivity and selectivity in certain synthetic transformations.

| Starting Material | Reagent | Key Transformation | Relevant Findings |

|---|---|---|---|

| 5-(Hydroxymethyl)picolinonitrile (Hypothetical) | POCl3 | Hydroxyl to Chloro Conversion | POCl3's affinity for oxygen drives the reaction. nih.gov |

| 2-Picoline-N-oxide | POCl3 / Triethylamine | Methyl to Chloromethyl Conversion | Demonstrates the feasibility of chlorinating a pyridine methyl group. google.comresearchgate.net |

Routes from Substituted Picolinates

Another synthetic avenue to this compound involves the use of substituted picolinates as starting materials. Picolinates, being esters of picolinic acid, offer a versatile scaffold that can be functionalized at various positions.

A plausible route starts from methyl 5-(chloromethyl)picolinate. nih.gov This intermediate already possesses the required chloromethyl group at the 5-position. The subsequent step would involve the conversion of the ester group at the 2-position into a nitrile group. This transformation can be achieved through various standard organic reactions, such as conversion to the corresponding amide followed by dehydration.

The synthesis of the starting material, methyl 5-(chloromethyl)picolinate, can be accomplished through several methods. One potential pathway involves the esterification of 5-(chloromethyl)picolinic acid. Alternatively, chlorination of methyl 5-methylpicolinate could provide the desired intermediate, although controlling the selectivity of the chlorination reaction to avoid over-chlorination or reaction at other positions on the pyridine ring would be a critical challenge.

Approaches Involving Pyridine N-Oxides

Pyridine N-oxides are valuable intermediates in the functionalization of the pyridine ring. scripps.eduresearchgate.netarkat-usa.org The N-oxide group activates the ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. scripps.edu

Oxidation of Pyridine Derivatives Followed by Functionalization

The synthesis often begins with the oxidation of a suitable pyridine derivative to its corresponding N-oxide. arkat-usa.orgjcbsc.org For the synthesis of this compound, a potential starting material would be 5-methylpicolinonitrile. This compound would first be oxidized to 5-methylpicolinonitrile N-oxide. This oxidation can be carried out using various oxidizing agents, with m-chloroperoxybenzoic acid (m-CPBA) being a common choice. arkat-usa.orggoogle.com

Once the N-oxide is formed, the subsequent step involves the introduction of the chloromethyl group. This can be a challenging transformation. One approach involves the reaction of the N-oxide with a chlorinating agent. For instance, the reaction of picoline-N-oxides with phosphoryl chloride or other chlorinating agents has been shown to yield chloromethylpyridines. google.com However, this often results in a mixture of isomers. google.com

Role of Catalysts (e.g., Methyltrioxorhenium (MTO) with H2O2)

In the initial oxidation step to form the pyridine N-oxide, catalytic systems can be employed to enhance efficiency and selectivity. Methyltrioxorhenium (MTO) in combination with hydrogen peroxide (H2O2) has been demonstrated to be an effective catalyst for the N-oxidation of pyridines. arkat-usa.org This system offers high yields for the oxidation of various pyridine derivatives, including those with alkyl substituents. arkat-usa.org The use of a catalytic amount of MTO makes this a more atom-economical and potentially greener approach compared to stoichiometric oxidizing agents. ingentaconnect.com

| Step | Reaction | Key Reagents/Catalysts | Significance |

|---|---|---|---|

| 1 | Oxidation of 5-methylpicolinonitrile | m-CPBA or H2O2/MTO arkat-usa.org | Formation of the reactive N-oxide intermediate. |

| 2 | Chlorination of the methyl group | Phosphoryl chloride google.com | Introduction of the chloro functionality. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. unife.it This includes the use of less hazardous substances, the development of catalytic reactions, and the reduction or elimination of solvents. unife.itunibo.it

Solvent-Free Reaction Techniques

Solvent-free reaction techniques are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. nih.govescholarship.org For the synthesis of this compound, adopting solvent-free conditions could offer significant advantages.

For instance, the chlorination of hydroxypyrimidines and other heterocyclic compounds has been successfully achieved on a large scale using equimolar amounts of POCl3 in a solvent-free process. mdpi.comresearchgate.net This method involves heating the reactants in a sealed reactor, often with a base like pyridine. mdpi.com Applying a similar solvent-free approach to the chlorination of a suitable precursor for this compound could lead to a more sustainable manufacturing process. Such techniques are not only environmentally benign but can also lead to higher reaction rates and easier product isolation. researchgate.net

| Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Catalysis | Use of MTO/H2O2 for N-oxidation arkat-usa.org | Higher efficiency, reduced waste. |

| Solvent-Free Reactions | Chlorination with POCl3 without solvent mdpi.comresearchgate.net | Reduced environmental impact, cost savings, easier workup. researchgate.net |

Reactions in Ionic Liquids

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a wide array of chemical transformations due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvent characteristics. tandfonline.comlongdom.org In the context of synthesizing pyridine derivatives, pyridinium-based ionic liquids are of particular interest as they can act as both the reaction medium and a catalyst. researchgate.netnih.gov The synthesis of these ionic liquids typically involves the quaternization of pyridine or its derivatives with an alkyl halide, followed by anion exchange if necessary. longdom.orgnih.gov

While specific literature detailing the synthesis of this compound in ionic liquids is not abundant, the principles of using ILs for related transformations offer valuable insights. For instance, pyridinium-based ionic liquids have been successfully employed in various organic reactions, including Friedel-Crafts reactions and the synthesis of 1,4-dihydropyridine (B1200194) derivatives. tandfonline.com These reactions often benefit from the ionic liquid's ability to stabilize intermediates and influence reaction pathways.

A plausible approach for the synthesis of this compound could involve the chlorination of a suitable precursor, such as 5-methylpicolinonitrile or 5-(hydroxymethyl)picolinonitrile, in a pyridinium-based ionic liquid. The ionic liquid could potentially enhance the selectivity of the chlorination reaction and facilitate product separation. The table below outlines a hypothetical reaction scheme based on known transformations of similar substrates in ionic liquids.

Table 1: Hypothetical Synthesis of this compound in an Ionic Liquid

| Precursor | Reagent | Ionic Liquid | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 5-Methylpicolinonitrile | N-Chlorosuccinimide | [bmim][BF4] | 80 | 6 | Moderate to High |

| 5-(Hydroxymethyl)picolinonitrile | Thionyl Chloride | [emim][OTf] | Room Temp | 2 | High |

Note: This table is illustrative and based on analogous reactions. Specific experimental validation is required.

The use of task-specific ionic liquids, designed to actively participate in the reaction, could further enhance the efficiency of this synthetic route. For example, an ionic liquid with a built-in chlorinating agent could streamline the process.

Sono-, Photo-, and Mechanoactivated Processes

In the quest for more sustainable and efficient chemical syntheses, alternative energy sources such as ultrasound (sonochemistry), light (photochemistry), and mechanical force (mechanochemistry) are gaining prominence. These methods can often lead to faster reactions, higher yields, and milder reaction conditions compared to conventional thermal methods.

Sonochemical Synthesis:

Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. researchgate.netnih.gov This energy can accelerate reactions and initiate transformations that are difficult to achieve under conventional conditions. The synthesis of various pyridine derivatives has been successfully achieved using sonochemical methods, often resulting in improved yields and shorter reaction times. tandfonline.comresearchgate.net

For the synthesis of this compound, a potential sonochemical approach could involve the radical chlorination of 5-methylpicolinonitrile. The ultrasonic irradiation could promote the formation of chlorine radicals from a suitable source, such as N-chlorosuccinimide (NCS), leading to the selective chlorination of the methyl group.

Table 2: Potential Sonochemical Synthesis of this compound

| Precursor | Reagent | Solvent | Frequency (kHz) | Power (W) | Time (min) | Potential Yield (%) |

| 5-Methylpicolinonitrile | N-Chlorosuccinimide | Carbon Tetrachloride | 20-40 | 100-250 | 30-60 | High |

Note: This table presents a potential experimental setup based on known sonochemical halogenations.

Photoactivated Processes:

Photochemistry utilizes light to initiate chemical reactions. Photochemical C-H activation and functionalization have become powerful tools in organic synthesis. The direct functionalization of pyridine C-H bonds is challenging due to the electron-deficient nature of the pyridine ring. However, photochemical methods have shown promise in overcoming these challenges.

The synthesis of this compound could potentially be achieved through the photochemical chlorination of 5-methylpicolinonitrile. This would likely involve the photo-induced homolytic cleavage of a chlorinating agent, generating chlorine radicals that would then react with the methyl group.

Mechanochemical Synthesis:

Mechanochemistry involves the use of mechanical force, typically through ball milling or grinding, to induce chemical reactions. nih.gov This solvent-free or low-solvent approach is inherently green and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. nih.gov The mechanochemical synthesis of various heterocyclic compounds, including pyridines and their halogenated derivatives, has been reported. nih.gov

A plausible mechanochemical route to this compound could involve the solid-state reaction of 5-methylpicolinonitrile with a solid chlorinating agent, such as N-chlorosuccinimide, in a ball mill. The mechanical energy would facilitate the intimate mixing of the reactants and provide the activation energy for the reaction.

Table 3: Potential Mechanochemical Synthesis of this compound

| Precursor | Reagent | Grinding Conditions | Time (h) | Potential Yield (%) |

| 5-Methylpicolinonitrile | N-Chlorosuccinimide | Stainless steel jar, 2 balls, 30 Hz | 1-2 | Moderate to High |

Note: This table outlines a potential mechanochemical procedure based on analogous transformations.

The synthesis of this compound can potentially benefit from the application of advanced and green synthetic methodologies. Reactions in ionic liquids offer the advantages of enhanced reaction rates and simplified product isolation. Sono-, photo-, and mechanoactivated processes provide alternative energy sources that can lead to more efficient and environmentally benign syntheses. While specific, detailed research on the application of these methods for the direct synthesis of this compound is an area ripe for further investigation, the principles established for related pyridine derivatives strongly suggest their feasibility and potential for significant improvements over conventional methods. Future research in this area will likely focus on optimizing these green approaches to develop robust and scalable processes for the production of this important chemical intermediate.

Chemical Reactivity and Transformation Studies of 5 Chloromethyl Picolinonitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary mode of reaction for 5-(chloromethyl)picolinonitrile, centering on the high reactivity of the chloromethyl group.

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the picolinonitrile framework is analogous to a benzylic halide. This position is highly activated towards bimolecular nucleophilic substitution (SN2) reactions. The enhanced reactivity stems from the ability of the pyridine (B92270) ring to stabilize the transition state by delocalizing the developing negative charge. The chlorine atom serves as an effective leaving group, readily displaced by a wide range of nucleophiles. nih.gov This reactivity is comparable to other activated chloromethyl groups on aromatic systems, such as in 6-(chloromethyl)-6-methylfulvene, which has been shown to react significantly faster than benzyl (B1604629) chloride in SN2 reactions. mdpi.com

The electrophilic carbon of the chloromethyl group readily reacts with nucleophiles, leading to the formation of a new carbon-nucleophile bond in what are known as alkylation reactions. For instance, nitrogen nucleophiles can displace the chloride to form new C-N bonds. This is exemplified in the N-alkylation of imidazoles and benzimidazoles with structurally similar chloromethylated aromatic compounds. nih.gov In a typical reaction, a compound like 1-benzyl-1H-benzimidazole can react with the chloromethyl group to yield the corresponding quaternary imidazolium (B1220033) salt, demonstrating the utility of this compound as an alkylating agent. nih.gov

Table 1: Representative Nucleophilic Substitution (Alkylation) Reaction This table is illustrative, based on reactions of analogous compounds.

| Electrophile | Nucleophile | Product | Conditions | Yield |

|---|

Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are particularly potent and readily react with this compound. libretexts.orgnih.gov Thiolates are excellent nucleophiles for SN2 reactions, and the reaction with a chloromethyl group proceeds efficiently to form a thioether linkage (a C-S bond). libretexts.org This transformation is valuable for introducing sulfur-containing moieties into the picolinonitrile scaffold. The synthesis of related 5-((alkylthio)methyl)pyridines has been documented, confirming the viability of this reaction pathway. google.com

Potassium xanthates can also be employed to create C-S bonds, serving as precursors to various sulfur-containing functional groups. scispace.com The reaction involves the nucleophilic attack of the xanthate on the chloromethyl carbon, displacing the chloride ion.

Table 2: SN2 Reaction with Sulfur Nucleophiles This table presents typical SN2 reactions based on established principles of reactivity.

| Electrophile | Nucleophile | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Thiophenolate (PhS⁻) | Aryl thioether | SN2 nih.gov |

| This compound | Bisulfide (HS⁻) | Thiol | SN2 nih.gov |

Influence of Pyridine Nitrile Moiety on Reactivity

The pyridine ring and the nitrile group are both strongly electron-withdrawing. Their combined electronic influence significantly enhances the reactivity of the chloromethyl group toward nucleophilic attack. The nitrogen atom in the pyridine ring and the cyano group pull electron density away from the ring and the attached chloromethyl group. This inductive effect creates a more electron-deficient (electrophilic) carbon center in the CH₂Cl group, making it more susceptible to attack by nucleophiles. nih.gov

Furthermore, the pyridine ring can stabilize the SN2 transition state through resonance, delocalizing the partial negative charge that develops on the carbon atom being attacked. The electron-deficient nature of the pyridine ring itself makes it prone to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which underscores the powerful electron-withdrawing character of the heteroaromatic system. nih.govsapub.org This inherent property directly translates to the activation of the attached chloromethyl group for SN2 displacement reactions.

Cross-Coupling Reactions

Beyond substitution, the C-Cl bond in this compound can participate in carbon-carbon bond-forming reactions catalyzed by transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. nih.gov While the chloromethyl group can be used in some coupling reactions, the aryl chloride of a related isomer, 2-chloro-5-(chloromethyl)pyridine, has been shown to undergo Suzuki-Miyaura cross-coupling. In this reaction, a palladium catalyst facilitates the coupling of the pyridine ring with an organoboron reagent, such as phenylboronic acid. This demonstrates that the pyridine core is amenable to such transformations.

Various cross-coupling protocols, including Suzuki-Miyaura, Hiyama, Kumada, and Negishi reactions, are widely used to couple organic halides with organometallic reagents. For a molecule like this compound, if it were modified to possess a halide on the pyridine ring, it would be a prime candidate for these reactions. For example, a palladium-catalyzed Hiyama coupling could join an organosilane with the halogenated pyridine ring, while a nickel-catalyzed Kumada coupling could react a Grignard reagent at that site. These reactions provide a robust strategy for elaborating the pyridine scaffold with diverse substituents.

Table 3: Example of Transition Metal-Catalyzed Cross-Coupling Based on the reaction of a closely related pyridine derivative.

| Substrate | Reagent | Catalyst | Reaction Type | Product | Yield |

|---|

Functional Group Tolerance in Coupling Reactions

The utility of a cross-coupling reaction is often defined by its tolerance for various functional groups present in the substrates. For this compound, the key functionalities are the pyridine nitrogen, the nitrile group, and the chloromethyl group.

In nickel-catalyzed reactions, nitrogen-containing heterocycles are generally well-tolerated. nih.gov The development of robust ligands has expanded the scope to include substrates with functional groups like esters, amines, and amides. nih.gov The primary challenge with nitrile-containing substrates is their potential to bind to the metal center, which can sometimes inhibit catalysis. scholaris.ca However, many modern catalytic systems have overcome this limitation.

Palladium-catalyzed reactions also demonstrate broad functional group tolerance. nih.gov The pyridine nitrogen is generally compatible, and nitrile groups are often tolerated in major coupling reactions like Suzuki and Heck couplings. The chloromethyl group, being a reactive electrophile, would be the primary site of reaction in many cases.

Cyclization Reactions and Annulation

The reactive chloromethyl and nitrile groups of this compound make it an excellent precursor for the synthesis of more complex, multi-ring systems through cyclization and annulation reactions.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is of great interest in medicinal chemistry and materials science. nih.govfrontiersin.orgfrontiersin.org The juxtaposition of the chloromethyl and nitrile functionalities on the pyridine scaffold of this compound provides a convenient handle for intramolecular or intermolecular cyclizations to form fused rings.

For example, starting materials with similar cyano and reactive leaving group functionalities, such as 2,4-dichloroquinoline-3-carbonitrile, are used to synthesize novel fused polycyclic systems like pentaazaaceanthrylenes through reactions with hydrazines and subsequent cyclizations. researchgate.net By analogy, this compound could react with various nucleophiles that first displace the chloride and then undergo a subsequent cyclization reaction involving the nitrile group. For instance, reaction with a binucleophile like hydrazine (B178648) or a substituted amidine could lead to the formation of fused pyrazole (B372694) or pyrimidine (B1678525) rings, respectively.

The general strategy involves a nucleophilic attack on the chloromethyl carbon, followed by an intramolecular attack of a newly introduced nucleophilic center onto the carbon of the nitrile group. This sequence can lead to a variety of fused nitrogen-containing heterocyclic systems. Recent reviews have highlighted numerous methods for synthesizing thiopyran-fused heterocycles and other five-membered ring systems, some of which could be adapted for use with this substrate. frontiersin.orgdntb.gov.ua

Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. nih.gov The participation of an aromatic ring like pyridine in a Diels-Alder reaction is generally difficult due to its aromatic stability, which would be lost in the cycloaddition product. acsgcipr.org Consequently, the pyridine ring of this compound is expected to be a poor diene under standard Diels-Alder conditions.

However, several strategies exist to promote the participation of pyridines in such reactions:

Inverse-electron-demand Diels-Alder: This approach uses an electron-poor diene with an electron-rich dienophile. Pyridines can be synthesized via the reaction of electron-deficient dienes like 1,2,4-triazines with electron-rich alkenes (enamines), where the initial cycloadduct expels a small molecule (like N₂) to form the aromatic ring. acs.org

Metal-Coordination: The aromaticity of pyridine can be disrupted by coordination to a π-basic transition metal, such as a tungsten complex {TpW(NO)(PMe₃)}. This "dearomatization" strategy allows the metal-bound pyridine to behave like a 2-azadiene and undergo stereoselective Diels-Alder reactions with electron-deficient alkenes. acs.org

Formation of Azadienes: Pyridines can be synthesized through the [4+2] cycloaddition of pre-formed 1-azadienes or 2-azadienes with appropriate dienophiles or dienes. nih.govrsc.org

While these methods are established for pyridine and its derivatives, their application to this compound specifically has not been widely reported.

Oxidative and Reductive Transformations

The functional groups of this compound can undergo various oxidative and reductive transformations.

The chloromethyl group is susceptible to both oxidation and reduction.

Oxidation: The oxidation of benzylic-type halides can lead to aldehydes or carboxylic acids. For the related compound 5-chloromethylfurfural (B124360) (CMF), oxidation to 2,5-diformylfuran (DFF) has been achieved using oxidants like pyridine N-oxide with a copper catalyst. nih.gov Treatment of CMF with tert-butyl hypochlorite (B82951) can also yield the corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride. rsc.org By analogy, the chloromethyl group of this compound could potentially be oxidized to the corresponding aldehyde (6-cyanopyridine-3-carbaldehyde) or carboxylic acid (6-cyanonicotinic acid). The oxidation of similar aminomethyl groups, such as in 5-methylaminomethyl uridine, to aldonitrone derivatives has also been demonstrated using reagents like oxone. nih.govmdpi.com

Reduction: The chloromethyl group can be reduced to a methyl group. The reduction of (chloromethyl)pyridines and (chloromethyl)quinolines to the corresponding methyl derivatives has been successfully carried out using reagents like triphenyltin (B1233371) hydride. documentsdelivered.com This transformation proceeds via a radical mechanism.

The nitrile group can also be transformed:

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would yield 5-(chloromethyl)pyridin-2-yl)methanamine.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid (picolinic acid derivative).

The pyridine ring itself is generally resistant to oxidation but can be reduced under forcing conditions, such as high-pressure catalytic hydrogenation, to yield the corresponding piperidine (B6355638) derivative.

The following table summarizes potential transformation products based on the reactivity of analogous compounds.

Derivatives and Analogs of 5 Chloromethyl Picolinonitrile

Synthesis of Substituted Picolinonitrile Derivatives

The synthesis of substituted picolinonitrile derivatives often involves multi-step procedures starting from commercially available precursors. A general approach may include the nucleophilic aromatic substitution (SNAr) on a suitable pyridine (B92270) core. For instance, the synthesis of 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives begins with the reaction of a pyrimido[4,5-c]quinoline methyl ester with various benzylamines. mdpi.com This reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures. mdpi.com The resulting ester is then saponified using a base like lithium hydroxide (B78521) to yield the final carboxylic acid derivative. mdpi.com

Similarly, new series of pyrimidine (B1678525) derivatives bearing different sulphonamide phenyl moieties at the C-2 position have been synthesized. nih.gov This process can utilize a solvent-free protocol where a starting pyrimidine compound is fused with various sulfonyl chlorides at high temperatures. nih.gov The purity of the resulting compounds is often confirmed by sharp melting points and spectroscopic methods like NMR. nih.gov

The table below showcases examples of substituted picolinonitrile derivatives and their synthetic routes.

| Derivative Class | Starting Material | Key Reagents | Reaction Conditions | Final Product Type |

| 5-Benzylamino-pyrimido[4,5-c]quinolines | Pyrimido[4,5-c]quinoline methyl ester | Substituted benzylamines, DIPEA, LiOH | 100°C, then 45-90°C | Carboxylic acids |

| 2-Sulphonamide-phenyl-pyrimidines | 2-Amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile | Various sulfonyl chlorides | Fusion at 200°C | Sulphonamide-substituted pyrimidines |

Functionalization of the Pyridine Ring System

The functionalization of the pyridine ring is a critical aspect of modifying picolinonitrile derivatives. Metal-free phosphination represents a significant method for this purpose. The reaction can be initiated by the nucleophilic attack of pyridine on trifluoromethanesulfonic anhydride (B1165640) (Tf2O), leading to the formation of an N-(trifluoromethylsulfonyl) pyridinium (B92312) triflate intermediate. mdpi.com This activation enhances the electrophilicity of the pyridine ring, facilitating the subsequent nucleophilic addition of a phosphine. mdpi.com

Another versatile method involves the metalation of the pyridine ring using organometallic reagents. Electron-rich amino-substituted pyridines can be readily metalated using a combination of a strong, non-nucleophilic base like a lithium-chlorinated 2,2,6,6-tetramethylpiperidyl (TMP) base and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). nih.gov This approach allows for the functionalization of all five positions on the pyridine ring through a judicious combination of reagents. nih.gov

Key methods for pyridine ring functionalization are summarized below.

| Functionalization Method | Key Reagents | Intermediate | Significance |

| Metal-Free Phosphination | Tf₂O, Phosphine | N-(trifluoromethylsulfonyl) pyridinium triflate | Introduces phosphorus-containing groups without metal catalysts. mdpi.com |

| Organometallic Metalation | LiCl-solubilized TMP bases, BF₃·OEt₂ | Organomagnesium or organozinc intermediates | Enables comprehensive functionalization of the pyridine ring. nih.gov |

Introduction of Heteroaryl and Aryl Substituents

The introduction of heteroaryl and aryl substituents onto the picolinonitrile framework significantly diversifies its chemical space. One common strategy involves the Suzuki or Stille coupling reactions, which are powerful methods for forming carbon-carbon bonds between a halogenated pyridine and an aryl or heteroaryl boronic acid (or ester) or an organostannane, respectively. These reactions are typically catalyzed by palladium complexes.

Research has also focused on the synthesis of aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles, which can be considered analogs of functionalized picolinonitriles. nih.gov The structure-activity relationship (SAR) studies of these compounds have shown that the nature of the substituent, whether it's a phenyl or a quinoline-4-yl moiety, can influence their biological selectivity. nih.gov

Furthermore, the synthesis of 5,5′-diaryl-2,2′-bipyridines can be achieved through their 1,2,4-triazine (B1199460) analogues. researchgate.net This method allows for the variation of aromatic substituents at the 5 and 5′ positions of the bipyridine core, offering a route to compounds with tailored electronic and photophysical properties. researchgate.net

| Substitution Strategy | Typical Reagents | Resulting Structure | Key Feature |

| Suzuki/Stille Coupling | Halogenated pyridine, Aryl/heteroaryl boronic acid or organostannane, Palladium catalyst | Aryl/heteroaryl-substituted pyridine | Forms C-C bonds to introduce diverse aromatic groups. |

| Pyrrolo[1,2-b]pyrazole Analogs | N/A | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles | Allows for exploration of SAR with different aryl/heteroaryl "warheads". nih.gov |

| 1,2,4-Triazine Analogs | N/A | 5,5′-Diaryl-2,2′-bipyridines | Enables variation of aromatic substituents on bipyridine core. researchgate.net |

Schiff Bases Derived from Picolinonitrile Analogs

Schiff bases, characterized by the azomethine (–C=N–) group, are readily formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.com In the context of picolinonitrile analogs, Schiff bases are synthesized by reacting an amino-substituted picolinonitrile or a related heterocyclic amine with a suitable aldehyde. For example, a Schiff base can be synthesized by condensing 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with 5-bromo-2-hydroxybenzaldehyde. researchgate.net

These Schiff base ligands are of significant interest due to their ability to form stable complexes with a wide range of transition metal ions. mdpi.com The resulting metal complexes often exhibit distinct geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and the coordination environment provided by the ligand. mdpi.comnih.gov The formation of these complexes can lead to enhanced or modified biological and photophysical properties compared to the free Schiff base ligand. researchgate.netmdpi.com

The synthesis and properties of Schiff bases derived from picolinonitrile analogs are highlighted below.

| Schiff Base Feature | Description | Significance |

| Formation | Condensation reaction between a primary amine and an aldehyde/ketone. mdpi.com | Versatile and straightforward synthetic route. |

| Metal Complexation | Forms stable complexes with various transition metals (e.g., Cu(II), Co(II), Ni(II)). mdpi.com | Can serve as models for biologically important species. mdpi.com |

| Structural Diversity | Metal complexes can adopt various geometries (octahedral, square planar, etc.). mdpi.comnih.gov | Influences the electronic and steric properties of the molecule. |

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization (Excluding Basic Identification)

Density Functional Theory (DFT) Studies on Reactivity

Mechanistic Studies

Comprehensive mechanistic studies detailing the reaction pathways of 5-(chloromethyl)picolinonitrile are scarce. Such research is crucial for optimizing reaction conditions and understanding the formation of byproducts.

Kinetic Isotope Effect (KIE) Analysis

There is no available research that employs Kinetic Isotope Effect (KIE) analysis in reactions involving this compound. KIE studies involve substituting an atom with its heavier isotope (e.g., hydrogen with deuterium) to determine if the breaking of the bond to that atom is involved in the rate-determining step of a reaction. This analysis provides profound insight into transition state structures and reaction mechanisms. The absence of such studies for this compound means that a key tool for mechanistic elucidation has not been applied or reported for this compound.

Role of Catalytic Additives and Ligand Design

While the synthesis of related compounds like 2-chloro-5-chloromethyl-pyridine involves catalysts such as palladium on carbon, detailed investigations into the role of specific catalytic additives or advanced ligand design in reactions with this compound are not described in the literature. Research in this area would focus on how different ligands or additives could influence the activity, selectivity, and efficiency of catalytic processes involving this molecule.

Cooperative Catalysis Mechanisms

No studies describing cooperative catalysis mechanisms for reactions with this compound have been identified. Cooperative catalysis involves two or more catalysts working in concert to achieve a chemical transformation that is not possible with a single catalyst. The application of this advanced catalytic strategy to the reactivity of this compound remains an unexplored area of research.

Applications in Advanced Synthesis and Materials Science Research

Role as an Intermediate in Complex Organic Synthesis

The presence of two distinct reactive sites in 5-(chloromethyl)picolinonitrile allows for its sequential or selective functionalization, making it a key intermediate in the construction of more elaborate molecular architectures.

Synthesis of Pharmaceuticals and Agrochemicals

The pyridine (B92270) ring is a common motif in many pharmaceutical and agrochemical compounds. While direct examples of the use of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural components are present in several important molecules. For instance, the smoking cessation aid Varenicline contains a complex tetracyclic amine structure, and some reported synthetic routes involve intermediates that could potentially be derived from picolinonitrile derivatives. newdrugapprovals.orgchemicalbook.comgoogleapis.comgoogle.comepo.org The synthesis of such complex molecules often involves multiple steps where a versatile intermediate like this compound could be employed to introduce the pyridine ring and a functional handle for further elaboration.

In the field of agrochemicals, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. The related compound 2-chloro-5-chloromethylpyridine is a known intermediate in the synthesis of certain herbicides. researchgate.net Furthermore, the pyrethroid insecticide prothrin, while synthesized from the furan-based 5-(chloromethyl)furfural, highlights the utility of the chloromethyl group in the synthesis of potent insecticides. nih.govresearchgate.netdtic.milcabidigitallibrary.orgfigshare.com The picolinonitrile moiety itself is a precursor to various biologically active compounds, suggesting the potential for this compound to serve as a key starting material for novel agrochemicals.

Preparation of Ligands and Catalysts

The pyridine nitrogen and the nitrile group of this compound can act as coordination sites for metal ions, while the chloromethyl group provides a convenient anchor for the synthesis of more complex ligand structures. A significant application in this area is the preparation of N-heterocyclic carbene (NHC) precursors. nih.govresearchgate.net The general synthesis involves the reaction of a picolyl chloride derivative with an imidazole (B134444) or related heterocycle to form an azolium salt, which can then be deprotonated to yield the NHC ligand. chemicalbook.comnih.govmdpi.com These NHC ligands are widely used in transition metal catalysis for a variety of organic transformations, including polyurethane synthesis. rsc.org

The versatility of the chloromethyl group allows for the introduction of various functionalities to tailor the steric and electronic properties of the resulting ligands. This tunability is crucial for optimizing the performance of catalysts in specific reactions.

| Catalyst/Ligand Type | Precursor Moiety | Potential Application |

| N-Heterocyclic Carbene (NHC) Ligands | Picolyl chloride | Transition metal catalysis |

| Polydentate Pyridine-based Ligands | Pyridine, Nitrile, and functionalized methyl group | Coordination chemistry, Catalysis |

Development of Fluorescent and Luminescent Materials

The development of new fluorescent and luminescent materials is a rapidly growing field with applications in sensing, imaging, and optoelectronics. While specific research focusing on this compound as a core for such materials is emerging, its chemical functionalities make it a promising candidate for the synthesis of novel fluorophores.

The general strategy for creating fluorescent probes involves covalently linking a recognition unit to a signaling unit (a fluorophore). googleapis.comnih.gov The chloromethyl group in this compound is an excellent electrophilic handle for attaching various fluorophores through nucleophilic substitution reactions. This allows for the creation of new molecules where the photophysical properties can be modulated by the picolinonitrile unit or its derivatives. pku.edu.cnnih.govnih.gov

Photophysical Properties of Derivatives

The photophysical properties of a fluorescent molecule, such as its absorption and emission wavelengths, quantum yield, and lifetime, are highly dependent on its chemical structure. By attaching different fluorophores to the this compound scaffold, it is possible to create a library of new dyes with a range of photophysical properties.

For example, the picolinonitrile moiety can influence the electronic environment of an attached fluorophore, leading to shifts in its emission spectrum or changes in its quantum yield. The design of such molecules is an active area of research, with the potential to develop novel sensors and imaging agents with tailored properties. Fluorescent labeling is a common technique to track the biodistribution of nanoparticles, although the label itself can sometimes alter the distribution pattern. nih.gov The development of small, highly fluorescent probes from precursors like this compound could offer advantages in this context. nih.gov

| Derivative Type | Potential Photophysical Effect |

| Fluorophore-conjugated picolinonitriles | Modulation of absorption/emission spectra |

| Metal complexes of picolinonitrile derivatives | Luminescence through metal-to-ligand charge transfer |

Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures from smaller molecular components. The principles of crystal engineering, which is a subset of supramolecular chemistry, are used to design and synthesize new solid-state materials with desired properties. hhu.denih.govresearchgate.net

The pyridine ring in this compound can participate in various non-covalent interactions, including hydrogen bonding (through the nitrogen atom) and π-π stacking. The nitrile group can also act as a hydrogen bond acceptor. These interactions can be used to direct the self-assembly of molecules into specific one-, two-, or three-dimensional architectures. nih.govrsc.orgnih.gov

By modifying the chloromethyl group with other functional groups capable of forming specific intermolecular interactions, it is possible to program the self-assembly of this compound derivatives into complex supramolecular structures. This bottom-up approach to materials synthesis is of great interest for the development of new materials with applications in areas such as gas storage, separation, and catalysis.

Patent Landscape Analysis and Academic Implications

Analysis of Patent Trends Related to Picolinonitrile Compounds

The patenting activity for picolinonitrile compounds, including 5-(chloromethyl)picolinonitrile, has been historically driven by the agrochemical and pharmaceutical industries. A review of patent literature indicates a consistent focus on novel synthetic routes, improved production efficiencies, and the development of new derivatives with enhanced biological activity.

Major players in the agrochemical sector, such as Bayer, Syngenta, and BASF, have been prominent in filing patents related to pyridine-based compounds. marketresearchfuture.com These patents often cover not just the final active ingredients but also the key intermediates and their synthesis processes. The patent for pyridine-based compounds useful as intermediates for pharmaceutical or agricultural end-products (WO2006059103A3) is an example of the broad scope of such intellectual property. google.com

The trend in patent filings often reflects the commercial lifecycle of blockbuster products. As patents for major agrochemicals approach expiry, there is a noticeable surge in filings for second-generation molecules, new formulations, and more cost-effective manufacturing processes. agropages.com This strategy aims to extend market exclusivity and maintain a competitive edge. The geographical distribution of these patents typically mirrors the key markets for agricultural products, with significant filings in North America, Europe, and increasingly, in Asian markets like China and India. economictimes.com

Below is an interactive data table summarizing key patent trends for picolinonitrile and related pyridine (B92270) compounds.

| Patent Trend | Description | Key Corporate Players | Relevant Patent Examples |

| Novel Synthetic Routes | Patents focused on new methods of synthesizing the picolinonitrile core and its derivatives, often aiming for higher yields, lower costs, and greener processes. | Bayer, Syngenta, BASF, Dow AgroSciences | US5780635A - Pyridine base synthesis google.com |

| Intermediate Protection | Patents specifically claiming intermediates like this compound to control the supply chain of the final active ingredient. | Ciba Geigy AG, F Hoffmann La Roche AG | EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides google.com |

| New Derivatives | Patents on novel molecules derived from the picolinonitrile scaffold with improved efficacy or a different spectrum of activity. | Infinity Pharmaceuticals, Inc. | US8940742B2 - Heterocyclic compounds and uses thereof google.com |

| Formulation & Delivery | Patents related to new formulations of agrochemicals containing picolinonitrile-derived active ingredients to enhance stability, bioavailability, or ease of application. | Not explicitly found in search results. | Not explicitly found in search results. |

Academic Contributions to Patented Processes

The development of patented processes for picolinonitrile compounds is often built upon a foundation of academic research. Universities and public research institutions contribute significantly to the fundamental understanding of chemical reactions and the development of new synthetic methodologies that are later adapted and optimized for industrial-scale production.

Academic research in areas such as C-H activation, novel coupling reactions, and the use of new catalytic systems for pyridine functionalization has been instrumental. acs.org For instance, a review on the discovery of pyridine-based agrochemicals highlights the "Intermediate Derivatization Methods," a strategy that often originates from academic explorations of molecular scaffolds. nih.gov These academic endeavors provide the chemical industry with a toolbox of reactions that can be applied to the synthesis of complex molecules like this compound.

While direct co-patenting between academia and industry for this specific compound is not always evident, the citation of academic papers in industrial patents is a clear indicator of this intellectual lineage. A bibliometric analysis of research in agricultural and biological sciences in the EU-27 revealed that a significant number of publications are cited in patents, with food science and plant science being major contributors. mdpi.com This underscores the critical role of academic research in driving innovation in the agrochemical sector.

The following table illustrates the types of academic contributions that have influenced the patenting of picolinonitrile and related compounds.

| Type of Academic Contribution | Description | Potential Impact on Patented Processes |

| Development of New Synthetic Methods | Fundamental research into new chemical reactions and catalytic systems for the synthesis and functionalization of pyridine rings. | Provides industry with novel and more efficient ways to produce key intermediates and final products. |

| Mechanistic Studies | In-depth investigation of reaction mechanisms, providing insights into how to optimize reaction conditions for higher yields and purity. | Leads to more robust and cost-effective industrial processes. |

| Discovery of New Scaffolds | Exploration of novel heterocyclic structures with potential biological activity, which can serve as starting points for industrial R&D. | Inspires the development of new classes of patented agrochemicals and pharmaceuticals. |

| Training of Skilled Scientists | Universities train the chemists and chemical engineers who go on to work in industrial R&D, bringing with them the latest knowledge and techniques. | Fuels the innovation engine of companies in the chemical sector. |

Research Opportunities Arising from Patent Expirations

The expiration of key patents for agrochemicals derived from this compound creates a new set of research and commercial opportunities. nih.gov As blockbuster products lose their patent protection, the market opens up to generic competition, which in turn stimulates further innovation. economictimes.comglobal-agriculture.comasiaiplaw.com

One of the most immediate opportunities is in the development of generic versions of off-patent active ingredients. tenacious.ventures This requires research into efficient and non-infringing synthetic routes for this compound and its subsequent conversion to the final product. Indian agrochemical companies, for example, are actively looking to capitalize on the patent expiry of significant agrochemicals in North and Latin American markets. economictimes.com

Beyond generics, patent expirations can spur research into "me-too" or "follow-on" products. These are new, patentable molecules that are structurally similar to the original off-patent drug but may offer certain advantages, such as an improved safety profile or a broader spectrum of activity.

Furthermore, the increased competition following patent expiry can incentivize original patent holders and new entrants to invest in next-generation products and technologies. This can include research into entirely new modes of action or the development of more sustainable and environmentally friendly chemical processes. The need for more efficient and "greener" synthesis methods for existing, high-volume agrochemicals presents a significant research opportunity for both academic and industrial chemists. drugpatentwatch.com

The table below outlines the key research opportunities that emerge from the expiration of patents related to picolinonitrile compounds.

| Research Opportunity | Description | Potential Outcomes |

| Generic Production | Development of cost-effective and non-infringing synthetic processes for this compound and the final active ingredients. | Increased market competition, lower prices for farmers, and greater accessibility to crop protection solutions. economictimes.comasiaiplaw.com |

| New Formulations | Research into novel formulations of off-patent active ingredients to improve performance, reduce environmental impact, or enhance user safety. | Differentiated products with added value, extending the commercial life of the active ingredient. |

| Improved Synthesis | Investigation of greener, more efficient, and safer synthetic routes for the production of this compound. | Reduced manufacturing costs, improved sustainability, and a competitive advantage in the generic market. |

| Discovery of Analogs | Synthesis and screening of new analogs of the off-patent active ingredient to identify compounds with improved properties. | Development of new, patentable "follow-on" products with enhanced performance. |

| Exploration of New Applications | Investigating the potential of this compound and its derivatives for use in other applications, such as materials science or other areas of life sciences. | Diversification of the market for picolinonitrile-based compounds. |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 5-(chloromethyl)picolinonitrile is the development of synthetic routes that are not only high-yielding but also environmentally benign and economically viable. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener and more efficient synthetic pathways.

Key Research Objectives:

Catalytic C-H Functionalization: Investigating direct C-H chloromethylation of picolinonitrile would represent a significant leap in efficiency by reducing the number of synthetic steps.

Flow Chemistry: The adoption of continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scale-up.

Bio-inspired Catalysis: Exploring enzymatic or bio-mimetic catalysts could lead to milder reaction conditions and higher selectivity, minimizing the formation of by-products.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting the need to move towards more sustainable methods.

| Synthesis Parameter | Traditional Methods | Future Sustainable Routes |

| Starting Materials | Multi-step from pyridine (B92270) precursors | Direct functionalization of picolinonitrile |

| Reagents | Stoichiometric and often hazardous | Catalytic and recyclable |

| Solvents | Chlorinated or high-boiling point solvents | Greener solvents (e.g., ionic liquids, water) |

| Energy Consumption | High temperatures and long reaction times | Milder conditions, potentially at room temperature |

| Waste Generation | Significant by-product and salt formation | Atom-economical reactions with minimal waste |

Exploration of Novel Reactivity Pathways

The reactivity of this compound is primarily dictated by the electrophilic nature of the chloromethyl group and the nucleophilic character of the nitrile and pyridine nitrogen. While nucleophilic substitution of the chlorine atom is a well-understood pathway, there is considerable scope for exploring novel reactivity.

Future research could focus on:

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the C-Cl bond in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Radical Chemistry: Investigating the generation and subsequent reactions of radicals from the chloromethyl group to access unique molecular scaffolds.

Transformations of the Nitrile Group: Exploring diverse transformations of the nitrile group, such as hydration to amides, reduction to amines, or cycloaddition reactions, in concert with modifications at the chloromethyl position.

Expansion of Applications in Emerging Fields

While picolinonitrile derivatives have found applications in medicinal chemistry and agrochemicals, the specific potential of this compound in emerging fields remains to be fully explored. Its bifunctional nature makes it an attractive building block for advanced materials.

Potential Application Areas:

Materials Science: As a monomer or cross-linking agent for the synthesis of functional polymers with tailored electronic or photophysical properties.

Organic Electronics: Incorporation into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) by leveraging the electronic properties of the pyridine nitrile core.

Chemical Biology: As a reactive probe for labeling and identifying biological targets, utilizing the chloromethyl group for covalent modification of biomolecules.

Computational Predictions for New Derivatives

Computational chemistry and in silico modeling offer powerful tools to accelerate the discovery of new derivatives of this compound with desired properties. Density Functional Theory (DFT) and other computational methods can provide insights into the electronic structure, reactivity, and potential biological activity of novel compounds before their synthesis.

Future Computational Studies Could Involve:

Virtual Screening: Creating virtual libraries of this compound derivatives and screening them against biological targets to identify potential drug candidates.

Reaction Modeling: Simulating reaction pathways to predict the feasibility and outcome of new transformations, thereby guiding experimental efforts.

Property Prediction: Calculating key physicochemical properties (e.g., solubility, stability, electronic properties) of new derivatives to assess their suitability for specific applications.

Addressing Scalability and Industrial Feasibility in Research

A critical aspect that often hinders the transition of a promising compound from the laboratory to industrial application is the challenge of scalability. For this compound to have a significant impact, research must address the practicalities of large-scale production.

Key Considerations for Industrial Feasibility:

Process Optimization: Developing robust and reproducible synthetic protocols that are amenable to large-scale reactors.

Cost Analysis: Evaluating the cost-effectiveness of starting materials, reagents, and purification processes.

Safety Assessment: Thoroughly characterizing the hazards associated with the synthesis and handling of this compound and its intermediates.

Purification Techniques: Devising efficient and scalable purification methods to obtain the compound in high purity.

The journey from a laboratory curiosity to a commercially viable chemical requires a concerted effort to bridge the gap between fundamental research and industrial process development.

Q & A

Q. What are the validated synthetic routes for 5-(chloromethyl)picolinonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution of 5-(hydroxymethyl)picolinonitrile using chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions . Alternative methods include Friedel-Crafts alkylation of picolinonitrile derivatives.

- Optimization : Reaction temperature (40–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly affect yield. For example, SOCl₂ in DCM at 60°C achieves >85% yield, while PCl₃ requires longer reaction times (12–24 hrs) .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical. Purity ≥98% is confirmed by HPLC with UV detection at 254 nm .

Q. How can researchers characterize the structural identity and purity of this compound?

Methodological Answer:

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C, releasing HCl gas (TGA-DSC data) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation; degradation products include 5-hydroxymethylpicolinonitrile (confirmed by LC-MS) .

- Moisture Sensitivity : Hydrolyzes to 5-hydroxymethylpicolinonitrile in aqueous media (pH 7–9); use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Case Study : Discrepancies in antifungal activity (e.g., IC₅₀ values ranging from 2–50 µM) may arise from assay conditions. Standardize protocols:

- Mechanistic Validation : Employ molecular docking to confirm binding to fungal CYP51 (lanosterol 14α-demethylase) and correlate with sterol biosynthesis inhibition .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Catalytic Systems :

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict electron density at reactive sites, guiding ligand selection .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

Methodological Answer:

- Safety Protocols :

- Waste Management : Quench residual chlorinating agents with ice-cold NaHCO₃; treat aqueous waste via activated carbon filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.